N-(4-fluorobenzyl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide
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Overview
Description
N-(4-fluorobenzyl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide is a synthetic organic compound characterized by the presence of fluorobenzyl and indole moieties linked via a thioacetamide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide typically involves multiple steps:
Formation of the Indole Derivative: The indole core can be synthesized via Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced through a nucleophilic substitution reaction using 4-fluorobenzyl bromide and a suitable base.
Thioacetamide Linkage Formation: The final step involves the reaction of the indole derivative with 4-fluorobenzyl thioacetate under basic conditions to form the thioacetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the availability of starting materials, reaction efficiency, and purification processes to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzyl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thioacetamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the indole or benzyl groups.
Substitution: The fluorine atoms on the benzyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Modified indole or benzyl derivatives.
Substitution: Various substituted benzyl or indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for more complex molecules in synthetic organic chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use as a lead compound in drug discovery for targeting specific biological pathways.
Industry: Used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide is not fully understood but may involve:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of signaling pathways related to cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorobenzyl)-2-((1-(3-chlorobenzyl)-1H-indol-3-yl)thio)acetamide
- N-(4-methylbenzyl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide
Uniqueness
N-(4-fluorobenzyl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to its chloro or methyl analogs. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, potentially leading to improved pharmacokinetic properties.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F2N2OS/c25-19-10-8-17(9-11-19)13-27-24(29)16-30-23-15-28(22-7-2-1-6-21(22)23)14-18-4-3-5-20(26)12-18/h1-12,15H,13-14,16H2,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDHNMVQPKZADS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC(=CC=C3)F)SCC(=O)NCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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